

# Technical Support Center: Confirming Specificity of BUR1 Genetic Interactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *BUR1*

Cat. No.: *B15542163*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the genetic interactions of the *Saccharomyces cerevisiae* protein **BUR1**, a cyclin-dependent kinase involved in transcription elongation.

## Frequently Asked Questions (FAQs)

Q1: What is **BUR1** and why are its genetic interactions important?

A1: **BUR1** is the catalytic subunit of the **Bur1-Bur2** kinase complex in *Saccharomyces cerevisiae*.<sup>[1]</sup> It is a cyclin-dependent kinase (CDK) that plays a crucial role in the elongation phase of transcription by RNA polymerase II.<sup>[1]</sup> Studying **BUR1**'s genetic interactions helps to elucidate its specific functions and identify other proteins involved in the same or parallel pathways. For instance, synthetic lethal interactions with **bur1** mutants can reveal genes that buffer its function, providing insights into the robustness of the transcription elongation machinery.

Q2: Which genes are known to have significant genetic interactions with **BUR1**?

A2: Genetic screens have identified several key interactors with **BUR1**. These include:

- **CTK1**: A gene encoding another CDK involved in transcription elongation. **bur1Δ** and **ctk1Δ** mutations often exhibit synthetic lethality.<sup>[1]</sup>

- SPT5: A subunit of the Spt4-Spt5 complex, a crucial transcription elongation factor. Mutations in SPT5 can be synthetically lethal with **bur1** mutations.[1]
- PAF1 complex genes (e.g., PAF1, CTR9): The Paf1 complex is another transcription elongation factor, and its recruitment can be stimulated by **Bur1**'s phosphorylation of Spt5.[2]  
[3] Genetic interactions are observed between **BUR1** and components of this complex.[2]
- RFA1 (RPA): A subunit of the Replication Protein A complex, which is involved in DNA replication and repair. **BUR1** has been shown to interact with RPA, suggesting a role in maintaining genome stability during replication stress.[4]

Q3: What are the common phenotypes of **bur1** mutants?

A3: **bur1** mutants can display a range of phenotypes, including:

- Sensitivity to the drugs 6-azauracil (6-AU) and mycophenolic acid (MPA), which affect nucleotide pools and transcription elongation.[1]
- Temperature sensitivity (in the case of temperature-sensitive alleles).
- Defects in histone modifications, such as H2B ubiquitylation and H3 methylation.
- Synthetic lethality or sickness when combined with mutations in other transcription elongation factors.[1]

## Troubleshooting Guides

### Synthetic Genetic Array (SGA) Analysis

Issue: I am not observing the expected synthetic lethal/sick interaction between my **bur1** query mutant and a known interactor (e.g., **ctk1Δ**).

- Possible Cause 1: Suboptimal growth conditions. The strength of genetic interactions can be highly dependent on the growth medium and temperature.
  - Troubleshooting:
    - Ensure you are using the standard SGA media and growth temperatures.

- Some interactions are only apparent under specific stress conditions (e.g., presence of 6-AU). Try performing the screen on plates containing a sub-lethal concentration of a relevant drug.
- Possible Cause 2: Issues with the query or array strain. The genetic background of your strains can influence the outcome. There might be suppressor or enhancer mutations present.
  - Troubleshooting:
    - Verify the genotypes of both your query and array strains by PCR and sequencing.
    - Re-make the double mutant using a fresh query strain and a verified array strain.
- Possible Cause 3: Inaccurate colony size measurement. Automated colony size measurement can be affected by uneven plate pouring, condensation, or spotting inconsistencies.
  - Troubleshooting:
    - Carefully inspect the plate images for any artifacts.
    - Ensure your normalization methods are robust and account for row/column biases and other spatial effects.[\[5\]](#)
    - Manually inspect the colony sizes for the specific interaction in question.

## Yeast Two-Hybrid (Y2H) Screen

Issue: My **BUR1** "bait" is auto-activating the reporter gene.

- Possible Cause: **BUR1** has intrinsic transcriptional activation activity. Some proteins, particularly those involved in transcription, can act as activators on their own in a Y2H system.
  - Troubleshooting:

- Co-transform your **BUR1**-bait plasmid with an empty "prey" vector. If you still see reporter activation, the bait is auto-activating.
- Try using a lower-strength promoter for the bait construct.
- If possible, create truncations of **BUR1** to identify a smaller, non-activating domain that still contains the interaction interface.

Issue: I am not detecting a known physical interaction between **BUR1** and its partner (e.g., Bur2).

- Possible Cause 1: Incorrect protein folding or localization. The fusion of the activation or binding domain may disrupt the proper folding of **BUR1** or its partner, or prevent them from localizing to the nucleus where the interaction needs to occur for the reporter to be activated.
  - Troubleshooting:
    - Swap the domains: if **BUR1** is the bait and its partner is the prey, try the reverse configuration.
    - Use different Y2H vectors that place the fusion domain at the opposite terminus of the protein.
- Possible Cause 2: The interaction is bridged by another protein. The Y2H system primarily detects binary interactions. If the interaction between **BUR1** and its partner is indirect, it will not be detected.
  - Troubleshooting:
    - Use a method like co-immunoprecipitation (Co-IP) from yeast cell lysates to investigate interactions within a larger complex.

## Co-Immunoprecipitation (Co-IP)

Issue: I am unable to co-immunoprecipitate a known interactor with my tagged **BUR1**.

- Possible Cause 1: The interaction is transient or weak. Some protein-protein interactions are not stable enough to survive the Co-IP procedure.

- Troubleshooting:
  - Perform in vivo cross-linking with formaldehyde or another cross-linking agent before cell lysis to stabilize protein complexes.
  - Optimize your wash buffers. Try reducing the salt concentration or the stringency of the detergent to preserve weaker interactions.
- Possible Cause 2: The protein complex is disrupted during cell lysis. Harsh lysis conditions can denature proteins and disrupt interactions.
  - Troubleshooting:
    - Use a gentler lysis method, such as enzymatic digestion of the cell wall followed by douncing, instead of bead beating.
    - Ensure all steps are performed at 4°C and that protease and phosphatase inhibitors are included in your lysis buffer.
- Possible Cause 3: The epitope tag on **BUR1** is inaccessible. The tag might be buried within the protein structure or masked by an interacting partner.
  - Troubleshooting:
    - Try tagging the other end of the protein.
    - Use a different tag.
    - Confirm that your tagged **BUR1** is expressed and can be efficiently immunoprecipitated on its own.

## Quantitative Data Summary

The following tables provide examples of how quantitative data for **BUR1** genetic and physical interactions can be presented. Note: The values in these tables are illustrative and are meant to demonstrate the data format. Actual experimental values will vary.

Table 1: Quantitative Synthetic Genetic Array (SGA) Interaction Scores for **bur1Δ**

Genetic interaction scores ( $\epsilon$ ) are calculated based on the deviation of the observed double mutant fitness from the expected fitness (the product of the single mutant fitness values). A negative score indicates a negative genetic interaction (e.g., synthetic sickness or lethality), while a positive score suggests a positive or alleviating interaction.[6]

Gene	Description	Single Mutant Fitness (Relative Growth)	Double Mutant Fitness (Relative Growth)	Genetic Interaction Score ( $\epsilon$ )	Interaction Type
ctk1 $\Delta$	Cyclin-dependent kinase involved in transcription	0.85	0.05	-0.77	Synthetic Lethal
spt5-194	Subunit of a transcription elongation factor	0.90	0.10	-0.71	Synthetic Sick
paf1 $\Delta$	Component of the Paf1 transcription elongation complex	0.75	0.40	-0.16	Negative
rfa1-t11	Subunit of the RPA complex	0.95	0.80	-0.10	Negative
his3 $\Delta$	Gene involved in histidine biosynthesis (control)	1.00	0.65	~0	Neutral

Table 2: Quantitative Yeast Two-Hybrid (Y2H) Interaction Data for **BUR1**

The strength of a Y2H interaction can be quantified by measuring the activity of a reporter gene, such as lacZ, which encodes  $\beta$ -galactosidase. The activity is often reported in Miller units.<sup>[7][8]</sup>

Bait	Prey	$\beta$ -Galactosidase Activity (Miller Units)	Interaction Strength
BUR1	Bur2	150.5 $\pm$ 12.3	Strong
BUR1	Spt5	45.2 $\pm$ 5.8	Moderate
BUR1	Ctk1	5.1 $\pm$ 1.2	Weak/None
BUR1	Empty Vector	0.8 $\pm$ 0.3	None (Control)
Empty Vector	Bur2	0.9 $\pm$ 0.4	None (Control)

Table 3: Quantitative Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Data for **BUR1**

Co-IP followed by quantitative mass spectrometry can identify interacting partners and their relative abundance. Data can be presented as fold-change enrichment of a protein in the **BUR1**-IP compared to a control IP.

Protein	Description	Fold Enrichment (BUR1-IP vs. Control-IP)	p-value
Bur2	Cyclin partner of Bur1	50.2	< 0.001
Spt5	Transcription elongation factor	15.7	< 0.01
Rpb1	Largest subunit of RNA Polymerase II	8.3	< 0.05
Rfa1	Subunit of RPA complex	4.1	< 0.05
Ctk1	Cyclin-dependent kinase	2.5	n.s.

## Experimental Protocols

### Detailed Methodology: Synthetic Genetic Array (SGA) Analysis

This protocol provides a general workflow for performing an SGA screen with a **bur1** query mutant.

- Strain Preparation:
  - Construct a MATa query strain containing the **bur1** mutation of interest (e.g., **bur1** $\Delta$ ::natMX). This strain should also carry selectable markers for SGA (e.g., can1 $\Delta$ ::STE2pr-SpHIS5, lyp1 $\Delta$ ).
  - Obtain the MAT $\alpha$  yeast deletion library, where each strain has a deletion in a single non-essential gene (xxx $\Delta$ ::kanMX).
- Mating:
  - Pin the query strain onto a high-density (e.g., 384-well) plate.
  - Using a robotic pinning tool, cross the query strain with the deletion library array by pinning them onto the same YEPD plate.
  - Incubate at 30°C for 24 hours to allow mating and the formation of diploid cells.
- Diploid Selection:
  - Pin the mated cells onto a plate containing both G418 (to select for the deletion allele) and clonNAT (to select for the query allele).
  - Incubate at 30°C for 48 hours.
- Sporulation:
  - Pin the diploid cells onto a nitrogen-limited sporulation medium.
  - Incubate at 22°C for 5-7 days to induce sporulation.



- Haploid Selection and Double Mutant Generation:
  - Pin the sporulated cells onto a series of selection plates to select for MATa haploid double mutants. This typically involves multiple pinning steps on media lacking specific amino acids and containing canavanine and thialysine.
  - The final selection plate should contain both G418 and clonNAT to ensure the presence of both mutations.
- Data Acquisition and Analysis:
  - Incubate the final plates at 30°C for 48 hours.
  - Image the plates using a high-resolution scanner or camera.
  - Use software to measure the area of each colony.
  - Normalize the colony sizes to account for plate-to-plate variation and row/column effects.
  - Calculate the genetic interaction score ( $\epsilon$ ) for each double mutant by comparing its fitness to the fitness of the single mutants.[\[5\]](#)[\[6\]](#)

## Detailed Methodology: Yeast Two-Hybrid (Y2H) Assay

This protocol describes how to test for a binary interaction between **BUR1** and a protein of interest (POI).

- Vector Construction:
  - Clone the coding sequence of **BUR1** into a "bait" vector (e.g., pGBKT7), creating a fusion with a DNA-binding domain (e.g., GAL4-BD).
  - Clone the coding sequence of your POI into a "prey" vector (e.g., pGADT7), creating a fusion with a transcriptional activation domain (e.g., GAL4-AD).
- Yeast Transformation:

- Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
- Plate the transformed cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
- Interaction Assay:
  - Pick several independent colonies from the SD/-Leu/-Trp plate and streak them onto a higher stringency selection plate, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His).
  - For an even higher stringency, use SD medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).
  - Incubate the plates at 30°C for 3-5 days and observe for growth. Growth on the higher stringency plates indicates a positive interaction.
- Quantitative  $\beta$ -Galactosidase Assay:
  - Grow liquid cultures of the co-transformed yeast strains in SD/-Leu/-Trp medium.
  - Permeabilize the yeast cells (e.g., using chloroform and SDS).
  - Add a substrate for  $\beta$ -galactosidase, such as o-nitrophenyl- $\beta$ -D-galactopyranoside (ONPG).
  - Measure the time it takes for a yellow color to develop and quantify the absorbance at 420 nm.
  - Calculate the  $\beta$ -galactosidase activity in Miller units.<sup>[7]</sup>

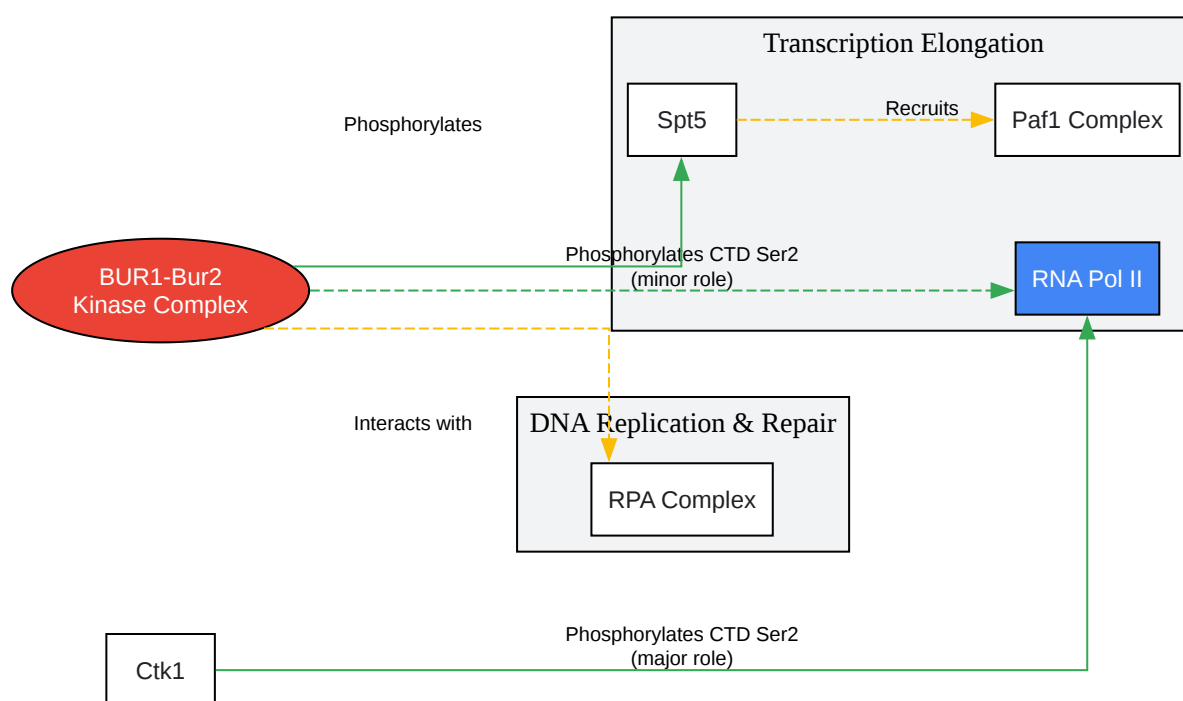
## Detailed Methodology: Co-Immunoprecipitation (Co-IP) from Yeast

This protocol outlines the steps for immunoprecipitating a tagged **BUR1** protein to identify interacting partners.

- Strain Construction and Growth:
  - Construct a yeast strain where **BUR1** is endogenously tagged with an epitope tag (e.g., HA, Myc, or TAP).
  - Grow a 1-liter culture of this strain to mid-log phase ( $OD_{600} \approx 0.8$ ).
- Cell Lysis:
  - Harvest the cells by centrifugation and wash them with ice-cold water.
  - Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
  - Lyse the cells, for example, by cryogenic grinding or bead beating.
  - Clarify the lysate by centrifugation to remove cell debris.
- Immunoprecipitation:
  - Add an antibody specific to the epitope tag to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
  - Add protein A/G-coupled magnetic beads and incubate for another 1-2 hours at 4°C.
  - Use a magnetic rack to collect the beads and discard the supernatant.
- Washing:
  - Wash the beads several times with wash buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration) may need to be optimized.
- Elution:
  - Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
- Analysis:
  - Separate the eluted proteins by SDS-PAGE.

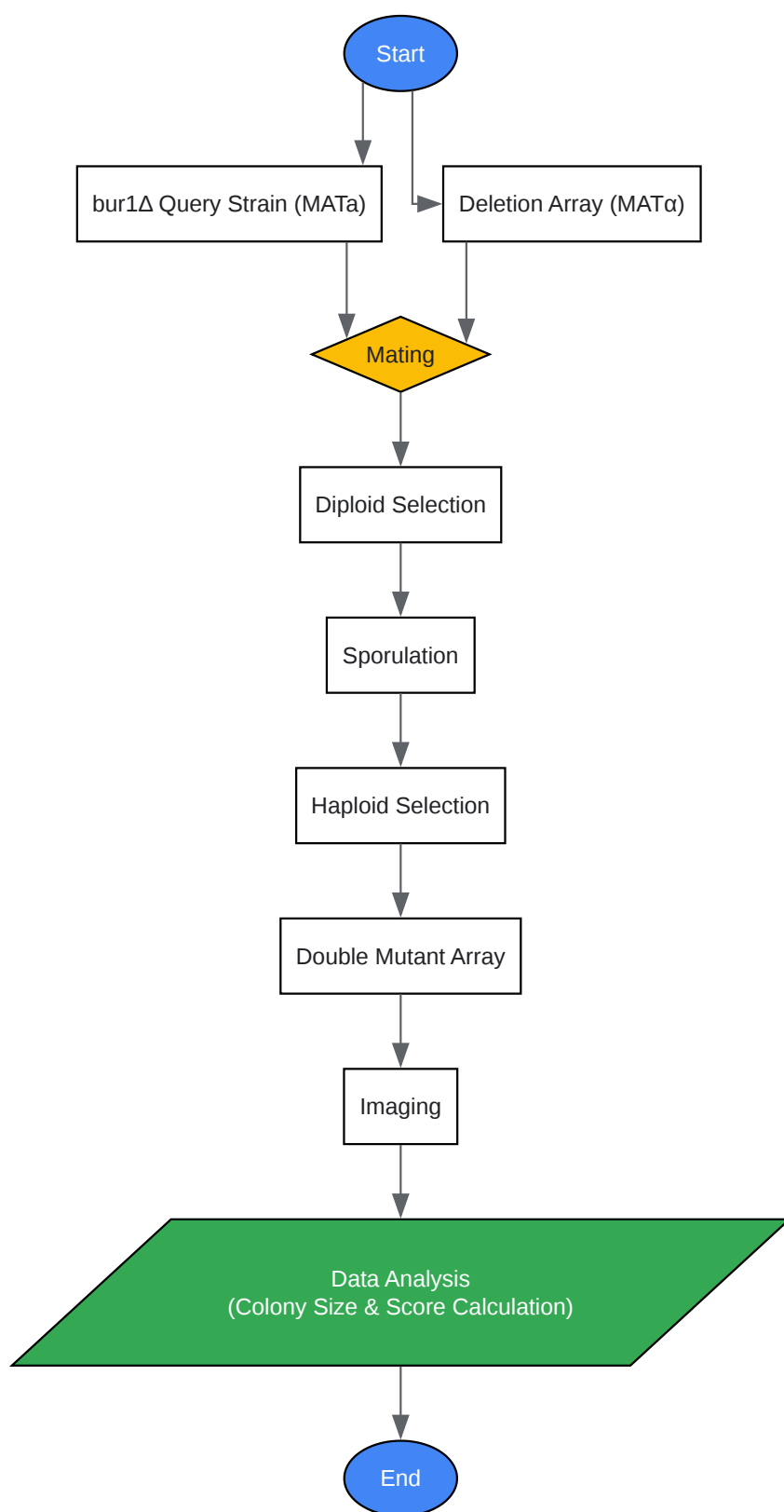
- Analyze the proteins by Western blotting using antibodies against the expected interacting partners.
- Alternatively, for a more unbiased approach, analyze the eluate by mass spectrometry to identify all co-precipitating proteins.[9]

## Visualizations



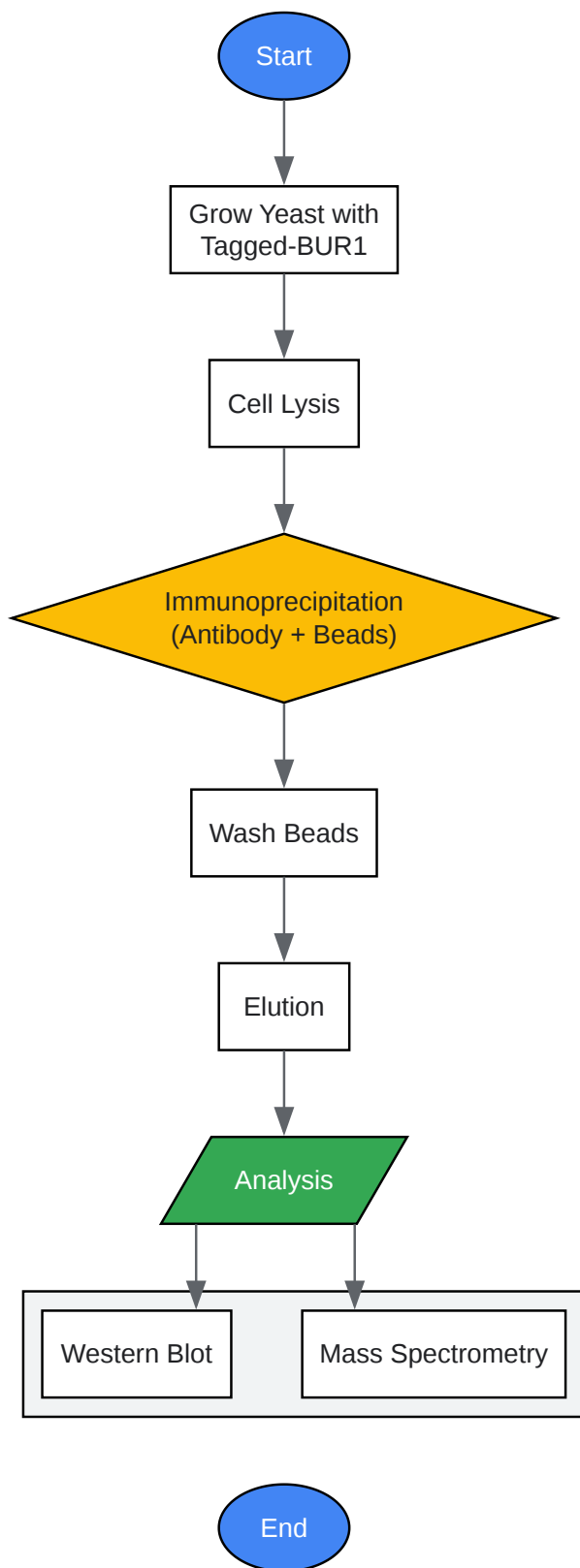
[Click to download full resolution via product page](#)

Caption: A simplified diagram of **BUR1**'s key interactions in transcription and DNA maintenance.



[Click to download full resolution via product page](#)

Caption: Workflow for a Synthetic Genetic Array (SGA) screen to identify **BUR1** genetic interactions.



[Click to download full resolution via product page](#)

Caption: A general workflow for Co-Immunoprecipitation (Co-IP) to find **BUR1**'s physical interactors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bur1 Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of histone modification and cryptic transcription by the Bur1 and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the transcription elongation factor Spt5 by yeast Bur1 kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Transcription Elongation Factor Bur1-Bur2 Interacts with Replication Protein A and Maintains Genome Stability during Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of fitness and genetic interactions in yeast on a genome scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrated approach to characterize genetic interaction networks in yeast metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Technical Support Center: Confirming Specificity of BUR1 Genetic Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542163#confirming-specificity-of-bur1-genetic-interactions]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)